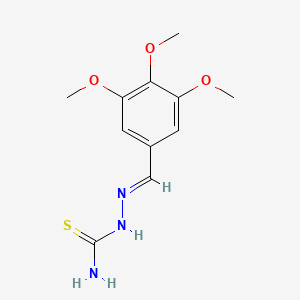

![molecular formula C14H16N4O4 B5558605 methyl 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5558605.png)

methyl 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of methyl 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate involves complex reactions, starting from basic components to the final compound. Moser et al. (2005) synthesized a similar compound through the reaction of formaldehyde, 2,2-dimethyl-1,3-propanediamine, and p-methoxycarbonylbenzenediazonium chloride, demonstrating the intricate steps required to produce such molecules (Moser, Bertolasi, & Vaughan, 2005).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray diffraction analysis, revealing significant details about their crystalline structure. The study by Moser et al. (2005) detailed the disorder in the crystal structure of a similar compound, highlighting the complexity of its molecular arrangement and the conjugations within the triazene moieties (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

Chemical reactions involving methyl 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate and its derivatives can be complex, with various outcomes based on the reaction conditions. The transformation of related compounds into other structures via reactions like thermolysis indicates the reactive nature of these molecules and their potential as intermediates in chemical syntheses. For example, Dovlatyan & Dovlatyan (1980) reported the synthesis and thermal decomposition of similar triazines, which led to different structures through thermolysis, showing the compound's versatility in chemical reactions (Dovlatyan & Dovlatyan, 1980).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Innovative Synthesis Approaches : Research has demonstrated methods for synthesizing triazine derivatives, offering a pathway to complex molecules that could serve as intermediates for further chemical reactions. For instance, the development of new cyclic dipeptidyl ureas through reactions involving semicarbazones and isocyanides, leading to novel triazine compounds, showcases the versatility of triazine derivatives in synthesizing bioactive molecules (Sañudo et al., 2006).

Chemical Modification and Functionalization : The ability to modify triazine derivatives through reactions such as methylation indicates their flexibility in creating a variety of chemical structures for further application in synthetic chemistry. This adaptability is crucial for generating compounds with desired physical and chemical properties for specific applications (Popovski et al., 2010).

Biological and Environmental Applications

Soil and Environmental Safety : Triazine derivatives have been studied for their environmental impact, particularly regarding their safety for non-target organisms in soil ecosystems. For example, the assessment of benzoxazoid DIMBOA and related compounds revealed low-risk classifications for specific soil organisms, suggesting that certain triazine derivatives might be environmentally benign or have manageable risks (Idinger et al., 2006).

Antimicrobial and Medicinal Chemistry : Some triazine derivatives have been synthesized and evaluated for antimicrobial activities, indicating their potential use as pharmaceutical intermediates or directly as antimicrobial agents. This highlights the relevance of triazine chemistry in the search for new therapeutic agents (Bektaş et al., 2010).

Material Science and Corrosion Inhibition

- Corrosion Inhibition : Triazine derivatives have also been explored for their utility in protecting metals from corrosion, especially in acidic environments. Their effectiveness as corrosion inhibitors for materials like steel underscores the practical applications of triazine chemistry in industrial settings, extending the lifespan of materials and reducing maintenance costs (Singh et al., 2018).

Direcciones Futuras

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and any potential biological activity. It could also be interesting to study its interactions with various biological targets, or to use it as a starting point for the synthesis of new compounds .

Propiedades

IUPAC Name |

methyl 4-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4/c1-18(2)12-15-13(21-4)17-14(16-12)22-10-7-5-9(6-8-10)11(19)20-3/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIFVMRASPIJTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)OC2=CC=C(C=C2)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

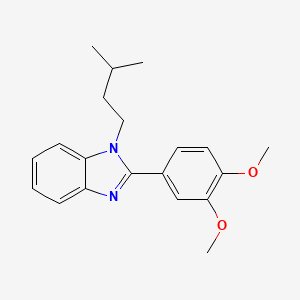

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide](/img/structure/B5558527.png)

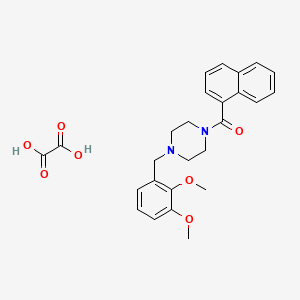

![5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline](/img/structure/B5558547.png)

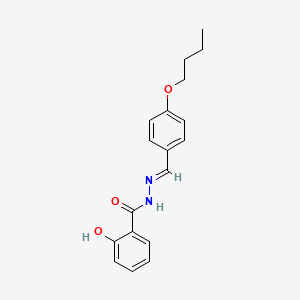

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine](/img/structure/B5558554.png)

![N-{2-oxo-2-[2-(2,3,4-trimethylbenzylidene)hydrazino]ethyl}-N-phenylbenzenesulfonamide](/img/structure/B5558556.png)

![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B5558557.png)

![3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5558570.png)

![2-cyclopentyl-9-(pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558581.png)

![1-{4-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]-2-thienyl}ethanone](/img/structure/B5558583.png)

![6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5558588.png)

![N-[4-(2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)phenyl]acetamide](/img/structure/B5558590.png)